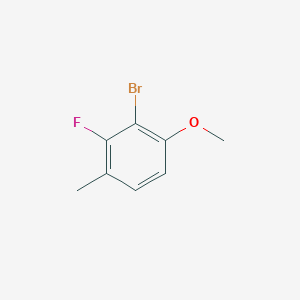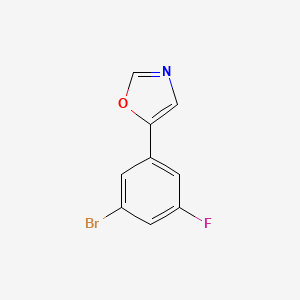
5-(3-bromo-5-fluorophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-5-fluorophenyl)oxazole is a chemical compound with the molecular formula C9H5BrFNO. It has a molecular weight of 242.05 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as this compound, can be achieved through various methods. One of the most common strategies is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aromatic aldehydes . Other methods include direct arylation and alkenylation of oxazoles, which can be efficiently catalyzed by palladium .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring. The phenyl ring is substituted at the 3rd position with a bromine atom and at the 5th position with a fluorine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, oxazole derivatives are known to undergo various reactions, including direct arylation and alkenylation .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature. It has a molecular weight of 242.05 and a molecular formula of C9H5BrFNO .
Applications De Recherche Scientifique
5-(3-bromo-5-fluorophenyl)oxazole has a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, this compound is used as a scaffold for the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions and inhibitors of enzymes. In material science, this compound is used as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-5-fluorophenyl)oxazole is still not fully understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles, such as amines, carboxylic acids, and alcohols. The reaction of this compound with these nucleophiles leads to the formation of a variety of products, depending on the nature of the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it is known that the compound is not toxic to humans or other mammals, and is not mutagenic or teratogenic. In addition, this compound does not interact with receptors or enzymes, and does not affect the activity of other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-bromo-5-fluorophenyl)oxazole in lab experiments include its low cost, its availability, its stability, and its ease of synthesis. The compound is also non-toxic and non-mutagenic, making it safe to use in the laboratory. However, this compound has some limitations, such as its low solubility in water and its susceptibility to hydrolysis.
Orientations Futures
There are numerous potential future directions for 5-(3-bromo-5-fluorophenyl)oxazole research. One potential direction is the synthesis of novel compounds based on the this compound scaffold. These compounds could be used as pharmaceuticals, agrochemicals, or materials. Another potential direction is the development of new methods for the synthesis of this compound and its derivatives. Finally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-(3-bromo-5-fluorophenyl)oxazole has been studied extensively in recent years, with numerous methods being developed. The most common method involves the reaction of an aromatic nitro compound with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a fluorinating agent, such as sodium fluoride. The reaction typically takes place in an inert solvent, such as dichloromethane, and yields this compound as the major product. Other methods have also been developed, such as the reaction of an aromatic amine with a brominating agent and a fluorinating agent, or the reaction of an aromatic bromide with a fluorinating agent.
Safety and Hazards
The safety information for 5-(3-bromo-5-fluorophenyl)oxazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDBJSSSCGBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


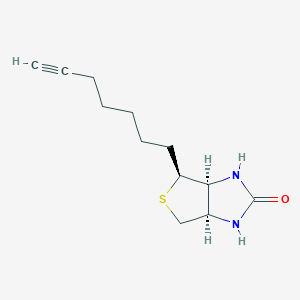

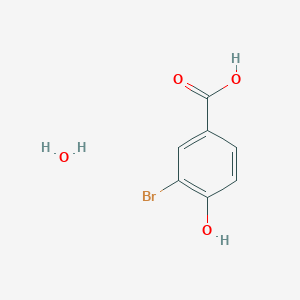
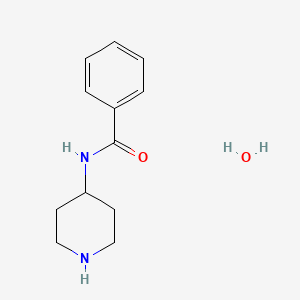

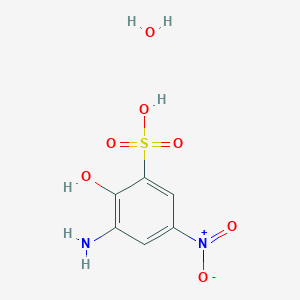
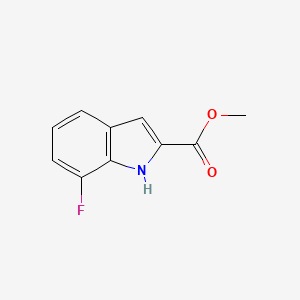


![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)
